molecular formula C7H3Cl2FO B1585843 2-Chloro-4-fluorobenzoyl chloride CAS No. 21900-54-9

2-Chloro-4-fluorobenzoyl chloride

Cat. No. B1585843
CAS RN: 21900-54-9
M. Wt: 193 g/mol
InChI Key: POIAZJJVWRVLBO-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorobenzoyl chloride is a chemical compound with the molecular formula C7H3Cl2FO . It is used in various chemical reactions and has been used in the preparation of certain compounds .


Synthesis Analysis

The synthesis of 2-Chloro-4-fluorobenzoyl chloride involves several steps. The synthesis process involves the use of certain raw materials and the product is obtained after several chemical reactions .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorobenzoyl chloride has been investigated using gas electron diffraction data and normal coordinate calculations aided by quantum chemical calculations . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .


Chemical Reactions Analysis

2-Chloro-4-fluorobenzoyl chloride is involved in various chemical reactions. For instance, it reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N -mono- N, N -di-substituted intermediate which on ring closure yields heteroannulated oxazinone .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorobenzoyl chloride is a clear pale yellow to yellow liquid . It has a melting point of 16 °C, a boiling point of 98-102 °C (15 mmHg), and a density of 1.447 g/mL at 25 °C . Its refractive index is 1.549-1.551 .

Scientific Research Applications

Crystallization Pathway Analysis

2-Chloro-4-fluorobenzoyl chloride has been utilized in the study of crystallization pathways. For example, a study on 4-fluorobenzoyl chloride, a similar compound, demonstrated its ability to form new crystalline forms when quenched with liquid nitrogen, revealing insights into its crystallization pathway and the structural correlations between different forms (Dikundwar & Row, 2014).

Anticancer Activity

Research has shown the potential of 2-chloro-4-fluorobenzoyl chloride derivatives in the field of cancer treatment. A study synthesized 2-aminobenzophenones by acylation of para-chloroaniline with 2-chloro-4-fluorobenzoyl chloride and discovered that these compounds possess potential anticancer activity (Cortez-Maya et al., 2012).

Molecular Structure Analysis

The molecular structures of compounds like 2-chloro-4-fluorobenzoyl chloride have been studied using gas electron diffraction and quantum chemical calculations. This research helps in understanding the conformational compositions and structural behaviors of such molecules (Johansen, Dahl, & Hagen, 2013).

Synthesis of Pharmaceutical Intermediates

2-Chloro-4-fluorobenzoyl chloride is used in synthesizing various pharmaceutical intermediates. For instance, it has been employed in the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, a compound with potential pharmaceutical applications (Su Wei-ke, 2008).

Photoinduced Rotamerization Studies

Studies involving 2-chloro-4-fluorobenzoyl chloride and similar compounds have explored photoinduced reactions, such as rotamerization and dissociation in cryogenic matrices. This research is pivotal in understanding the photochemical behavior of these compounds (Tanaka et al., 2014).

Novel Synthetic Methods

New synthetic methods involving 2-chloro-4-fluorobenzoyl chloride have been developed for various applications, such as in the preparation of pesticides and other chemicals. These methods are significant for improving yields and reducing costs (Xiao-hua Du et al., 2005).

Safety And Hazards

2-Chloro-4-fluorobenzoyl chloride is a hazardous substance. It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The future directions of 2-Chloro-4-fluorobenzoyl chloride research could involve further investigation of its molecular structure and conformational behavior . Additionally, its potential applications in the synthesis of other compounds could be explored .

properties

IUPAC Name

2-chloro-4-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIAZJJVWRVLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371433
Record name 2-Chloro-4-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorobenzoyl chloride

CAS RN

21900-54-9
Record name 2-Chloro-4-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluorobenzoyl chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (2.60 g) was added to a suspension of 2-chloro-4-fluorobenzoic acid (3.44 g) in dichloromethane (50 ml). Two drops of dimethylformamide were added and the mixture was stirred for 18 hours at room temperature. The resultant solution was evaporated to give the crude 2-chloro-4-fluorobenzoyl chloride as a viscous oil (3.72 g).
Quantity
2.6 g
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3.44 g
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50 mL
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Synthesis routes and methods II

Procedure details

A suspension of the 2-chloro-4-fluorobenzoic acid (13.61 g, 78 mmol) in dichloromethane (85 mL) containing a few drops of dimethylformamide was treated dropwise under nitrogen with a 2M solution of oxalyl chloride in dichloromethane (1.2 equivalents). After gas evolution subsided, the reaction mixture was refluxed for an additional 25 minutes and then evaporated to dryness in vacuo. The crude acid chloride was used as such in the next step.
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13.61 g
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Reaction Step One
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85 mL
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solution
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Synthesis routes and methods III

Procedure details

The title compound was prepared in a manner analogous to Intermediate 12 substituting 2-chloro-4-fluorobenzoic acid for 2-chloro-3-(trifluoromethyl)benzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-fluorobenzoyl chloride
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Citations

For This Compound
26
Citations
M Khalid, GS Khan, G Qadeer, NH Rama… - … Section E: Structure …, 2006 - scripts.iucr.org
… reflux at 343 K to give 2-chloro-4-fluorobenzoyl chloride. Completion of the reaction was … under reduced pressure to afford 2-chloro-4-fluorobenzoyl chloride. Homophthalic acid (1.3 …
Number of citations: 2 scripts.iucr.org
Z Tan, Y Bing, S Fang, Z Kai, Y Yan - Acta Crystallographica Section …, 2009 - scripts.iucr.org
… A solution of 2-chloro-4-fluorobenzoyl chloride (10 mmol) in 50 ml toluene was added to a solution of aniline (10 mmol) in 10 ml toluene. The reaction mixture was refluxed for 1 h with …
Number of citations: 2 scripts.iucr.org
SA Kon'kov, KS Krylov, IK Moiseev - Russian journal of organic chemistry, 2010 - Springer
Introduction of fluorine atoms into organic molecules essentially modifies their biological activity, in many cases enhancing their efficiency as medical agents and chemical means for …
Number of citations: 2 link.springer.com
M Khalid, G Qadeer, GS Khan, NH Rama… - … Section E: Structure …, 2006 - scripts.iucr.org
… reflux at 343 K to give 2-chloro-4-fluorobenzoyl chloride. Completion of the reaction was … under reduced pressure to afford 2-chloro-4-fluorobenzoyl chloride. Homophthalic acid (1.3 …
Number of citations: 1 scripts.iucr.org
XT Xiong, PL Xiao, XH Ou-Yang, XL Nie… - … -New Crystal Structures, 2023 - degruyter.com
… 2-Chloro-4-fluorobenzoyl chloride (1.86 g, 0.12 mol) was added dropwise under stirring into the mixture of methyl 4-hydroxy-3-methoxybenzoate (1.82 g, 0.01 mol), K 2 CO 3 (2.76 g, …
Number of citations: 3 www.degruyter.com
C Zhang, ZY Wang - Macromolecules, 1993 - ACS Publications
… g (quantitative) of the 2-chloro-4-fluorobenzoyl chloride as a colorless liquid which was used immediately in the following reaction. To a mixture of 2-chloro-4-fluorobenzoyl chloride (…
Number of citations: 13 pubs.acs.org
WY Wongb - 2006 - researchgate.net
… acid (5 g, 28 mmol) and thionyl chloride (2.94 ml, 34 mmol) was heated for 30 min in the presence of a few drops of DMF under reflux at 343K to give 2-chloro-4fluorobenzoyl chloride. …
Number of citations: 0 www.researchgate.net
M Khalid - 2006 - researchgate.net
… under reflux at 343K to give 2-chloro-4fluorobenzoyl chloride. Completion of the reaction … under reduced pressure to afford 2-chloro-4fluorobenzoyl chloride. Homophthalic acid (1.3 g…
Number of citations: 0 www.researchgate.net
H Misral, S Sapari, T Rahman, N Ibrahim… - Journal of …, 2018 - hindawi.com
Isomers of monothioureas, 2a–2d, derived from the reaction of disubstituted benzoyl isothiocyanate and dibenzylamine were synthesised and characterised by using elementary …
Number of citations: 8 www.hindawi.com
TJ Caggiano - Drugs of the Future, 2002 - access.portico.org
… WAY-VNA-932 is then prepared by two related ways: 1) Acylation of the pyrrolobenzodiazepine (I) with 2-chloro-4-fluorobenzoyl chloride (V) prepared from the acid (VI) and oxalyl …
Number of citations: 22 access.portico.org

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